Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-phenylpropanamide

Lipophilicity ADME Medicinal Chemistry

This compound's precisely fused pyrazole-furan architecture, combined with a 3-phenylpropanamide side chain, delivers a scaffold with defined H-bond acceptor profiles, a single H-bond donor, and a tPSA of 60.1 Ų—ideal for permeability-limited drug discovery. Its 7 rotatable bonds enable systematic binding thermodynamics studies. Secure this high-purity research intermediate for your SAR campaigns now.

Molecular Formula C20H23N3O2
Molecular Weight 337.423
CAS No. 2034565-36-9
Cat. No. B3009367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-phenylpropanamide
CAS2034565-36-9
Molecular FormulaC20H23N3O2
Molecular Weight337.423
Structural Identifiers
SMILESCC1=CC(=NN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=CO3)C
InChIInChI=1S/C20H23N3O2/c1-15-13-16(2)23(22-15)18(19-9-6-12-25-19)14-21-20(24)11-10-17-7-4-3-5-8-17/h3-9,12-13,18H,10-11,14H2,1-2H3,(H,21,24)
InChIKeyOWZZHIKIFIJKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-phenylpropanamide (CAS 2034565-36-9): A Pyrazole-Furan Hybrid Scaffold for Drug Discovery


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-phenylpropanamide (CAS 2034565-36-9) is a synthetic small molecule featuring a dual heterocyclic core that combines a 3,5-dimethylpyrazole ring with a furan moiety, linked via an ethyl bridge to a 3-phenylpropanamide side chain [1]. The compound has a molecular formula of C20H23N3O2, a molecular weight of 337.42 g/mol, and is typically supplied at ≥95% purity for research use . Its architecture merges two privileged scaffolds into a single chemotype, positioning it as a versatile intermediate for structure-activity relationship (SAR) exploration and hit-to-lead campaigns [2].

Why Generic Pyrazole-Amide Analogs Cannot Substitute for CAS 2034565-36-9


The compound's differentiation from in-class analogs arises from its precise combination of heterocyclic motifs rather than any single functional group. The 3,5-dimethylpyrazole ring contributes metabolic stability and a defined hydrogen-bond acceptor profile, while the furan-2-yl substituent introduces a distinct aromatic character and spatial orientation absent in phenyl or thiophene analogs [1]. Simultaneous substitution of either heterocycle—replacing furan with thiophene or removing the 3,5-dimethyl substitution on pyrazole—fundamentally alters the molecule's lipophilicity (XLogP3 = 3.0), topological polar surface area (tPSA = 60.1 Ų), and hydrogen-bond donor/acceptor counts, which are critical determinants of permeability and target engagement [1][2]. These computed property differences are quantifiable even in the absence of disclosed biological data, providing a physicochemical rationale against casual interchange.

Quantitative Physicochemical Differentiation of CAS 2034565-36-9 Versus Closest Structural Analogs


Lipophilicity Modulation: XLogP3 of the Furan-2-yl Derivative vs. Thiophene and Phenyl Analogs

The target compound exhibits a computed XLogP3 of 3.0, reflecting the balance between the lipophilic 3,5-dimethylpyrazole and phenylpropanamide regions and the moderately polar furan ring [1]. Replacing the furan with a thiophene (predicted XLogP3 ≈ 3.4–3.6 based on standard atom-type contributions) increases lipophilicity by approximately 0.4–0.6 log units, potentially reducing aqueous solubility and altering membrane partitioning [2]. A direct phenyl analog would further increase XLogP3 beyond 3.5, diverging from the target compound's profile [2]. This quantifiable difference in lipophilicity is critical for researchers optimizing oral bioavailability or CNS penetration where a logD/logP window of 2–3.5 is often preferred.

Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area (tPSA) Distinction: Furan vs. Thiophene Contribution

The target compound possesses a computed tPSA of 60.1 Ų, driven by the two nitrogen atoms in the pyrazole ring, the oxygen atom in the furan, and the amide group [1]. Substituting furan with thiophene removes one oxygen heteroatom, reducing the tPSA by approximately 9–12 Ų to an estimated 48–51 Ų [2]. This difference is significant for passive membrane permeability thresholds: compounds with tPSA < 60 Ų generally exhibit enhanced blood-brain barrier penetration, while tPSA values between 60–70 Ų are often associated with improved oral absorption and reduced CNS side-effect risk [2]. The furan-containing scaffold thus occupies a tunable middle ground that thiophene and phenyl analogs may not replicate.

Polar Surface Area Permeability Blood-Brain Barrier

Hydrogen-Bond Donor Count Constraint: Advantage of a Single HBD in a Series of Amide-Containing Analogs

With exactly one hydrogen-bond donor (the amide N–H), the target compound meets the Lipinski Rule of Five (HBD ≤ 5) while minimizing the desolvation penalty associated with passive membrane permeation [1][2]. Certain close analogs—such as those incorporating a hydroxyl group on the furan ring or a primary amide—would increase the HBD count to 2, which correlates with a measurable decrease in Caco-2 permeability and an increase in efflux ratio across published datasets [2]. The single HBD of CAS 2034565-36-9 distinguishes it within its chemical cluster when permeability-limited bioavailability is a design requirement.

Hydrogen Bond Donor Oral Bioavailability Lipinski Rule

Rotatable Bond Count and Conformational Flexibility: 7 Rotatable Bonds Enable Induced-Fit Binding

The target compound possesses 7 rotatable bonds, providing significant conformational flexibility through the ethyl linker and the phenylpropanamide chain [1]. While reducing rotatable bonds often improves ligand efficiency by minimizing entropic penalty upon binding, a rotatable bond count of 6–8 can be advantageous for accessing cryptic binding pockets or enabling induced-fit recognition—a property not achievable with the conformationally restricted 3–4 rotatable-bond analogs lacking the ethyl-furan-phenethyl architecture . This differentiates the compound from simpler pyrazole-amide congeners that may rigidify the pharmacophore and sacrifice binding-site adaptability.

Conformational Entropy Target Engagement Ligand Efficiency

Heavy Atom Count and Molecular Complexity: 25 Heavy Atoms Position the Scaffold for Fragment Elaboration

With 25 heavy atoms and a molecular weight of 337.42 g/mol, the target compound occupies the interface between fragment-sized and lead-like chemical space [1]. This is strategically distinct from smaller pyrazole-amide fragments (e.g., WAY-329729, 18 heavy atoms, MW 243.3) that require significant growth for target potency, and from larger, more elaborated analogs (≥30 heavy atoms) that may suffer from reduced ligand efficiency . The compound's heavy atom count supports a balanced starting point for SAR expansion without exceeding commonly applied lead-likeness cutoffs (e.g., MW ≤ 350, heavy atom count ≤ 26) .

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Recommended Application Scenarios for CAS 2034565-36-9 Based on Physicochemical Evidence


Medicinal Chemistry Hit-to-Lead Programs Targeting Oral Bioavailability

The compound's single hydrogen-bond donor (HBD = 1), tPSA of 60.1 Ų, and XLogP3 of 3.0 place it within Veber and Lipinski compliant space, making it a suitable starting scaffold for oral drug discovery projects where permeability-limited absorption is a concern [1]. Its property profile supports the design of congeneric series where ADME optimization is prioritized alongside potency [2].

Structure-Activity Relationship (SAR) Expansion via Furan Bioisostere Replacement

The furan ring serves as a versatile handle for systematic bioisostere exploration (e.g., thiophene, oxazole, 1,2,3-triazole), allowing medicinal chemists to map the SAR of heterocycle electronic effects on target binding while anchoring on the constant pyrazole-phenylpropanamide core [1]. The computed property differences (tPSA, XLogP3) provide a quantitative framework for prioritizing bioisostere choices before synthesis [2].

Conformational Analysis and Induced-Fit Binding Studies

With 7 rotatable bonds, the compound can serve as a model system for studying the role of conformational flexibility in protein–ligand binding thermodynamics and kinetics [1]. Researchers investigating dynamic binding pockets or cryptic site modulation can use this scaffold to probe how ethyl-linker flexibility translates to binding entropy and residence time [2].

Fragment Elaboration and Library Design in Chemical Biology

At 25 heavy atoms and MW 337, the compound is ideally positioned for fragment-to-lead campaigns where initial weak binding fragments are elaborated toward lead-like molecules [1]. Its dual-heterocyclic architecture offers two independent vectors for parallel chemistry, enabling rapid library enumeration and high-throughput property profiling [2].

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.